Tetrazol-5-ylideneurea

Descripción general

Descripción

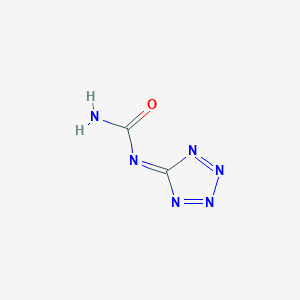

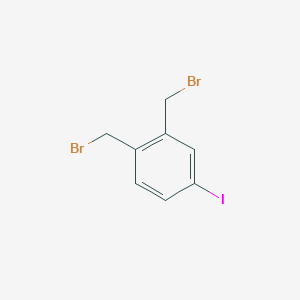

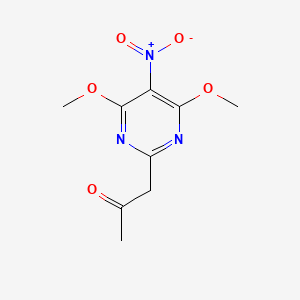

Tetrazol-5-ylideneurea is a compound with the molecular formula C2H2N6O . It is also known by other names such as 1-(5H-Tetrazol-5-ylidene)urea and Urea, N-5H-tetrazol-5-ylidene .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: C1(=NC(=O)N)N=NN=N1 . This compound has an average mass of 126.077 Da and a monoisotopic mass of 126.029007 Da .

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the retrieved sources, tetrazoles in general are known to be involved in various synthetic transformations centered on the alteration of oxidation states .

Physical And Chemical Properties Analysis

This compound has a density of 2.4±0.1 g/cm3, a boiling point of 221.5±23.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It has 7 H bond acceptors, 2 H bond donors, and 1 freely rotating bond .

Aplicaciones Científicas De Investigación

Química Medicinal

Los tetrazoles son de gran interés en la química medicinal debido a sus diversas aplicaciones biológicas . Actúan como bioisósteros no clásicos de los ácidos carboxílicos debido a sus valores de pKa cercanos . La estructura planar del tetrazol favorece la estabilización de la repulsión electrostática de los iones cargados negativamente mediante la deslocalización de electrones, lo que es ventajoso para las interacciones receptor-ligando .

Actividad Antibacteriana

Los tetrazoles han mostrado una actividad antibacteriana significativa . Esto los convierte en un candidato potencial para el desarrollo de nuevos fármacos antibacterianos.

Actividad Antifúngica

Además de las propiedades antibacterianas, los tetrazoles también exhiben actividad antifúngica . Esto amplía su aplicación en el campo del desarrollo de fármacos antifúngicos.

Actividad Analgésica

Se ha encontrado que los tetrazoles poseen actividad analgésica . Esto sugiere su posible uso en el manejo del dolor.

Actividad Antiinflamatoria

Los tetrazoles han demostrado propiedades antiinflamatorias . Esto los convierte en un candidato potencial para el desarrollo de nuevos fármacos antiinflamatorios.

Ciencia de los Materiales

Los derivados de tetrazol son útiles en la ciencia de los materiales . Su estructura única los hace útiles en el desarrollo de materiales funcionales.

Agricultura

Los tetrazoles tienen aplicaciones en la agricultura . Se pueden utilizar en el desarrollo de hormonas de crecimiento y otros productos agrícolas.

Fotografía

Los tetrazoles han encontrado aplicaciones en la fotografía . Se pueden utilizar en el desarrollo de materiales fotográficos.

Mecanismo De Acción

The mechanism of action of Tetrazol-5-ylideneurea is not fully understood. However, it is known to interact with a variety of enzymes, including acetylcholinesterase, which is involved in the regulation of acetylcholine levels in the body. Additionally, this compound has been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins, which are involved in inflammation and pain.

Biochemical and Physiological Effects

This compound has been found to have a variety of biochemical and physiological effects. It has been found to increase the levels of acetylcholine in the body, which can lead to improved cognitive function. Additionally, it has been found to inhibit the enzyme cyclooxygenase-2, which can lead to reduced inflammation and pain. This compound has also been found to have anti-cancer properties, as it has been found to inhibit the growth of certain cancer cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using Tetrazol-5-ylideneurea in lab experiments is its wide range of uses and its versatility. It can be used in the synthesis of a variety of organic compounds, as well as in the study of biochemical and physiological effects. Additionally, it is relatively easy to synthesize and is relatively stable in solution. However, there are some limitations to using this compound in lab experiments. It is not soluble in water, and it can be toxic if ingested, so it must be handled with care.

Direcciones Futuras

There are a variety of potential future directions for Tetrazol-5-ylideneurea. One potential direction is the further study of its biochemical and physiological effects, such as its ability to inhibit the enzyme acetylcholinesterase and its potential as an anti-cancer agent. Additionally, further research could be done to investigate the potential therapeutic applications of this compound, such as its use as a treatment for neurological disorders. Additionally, further research could be done to investigate the potential toxicity of this compound, as well as its potential side effects. Finally, further research could be done to investigate the potential uses of this compound in the synthesis of other organic compounds.

Propiedades

IUPAC Name |

tetrazol-5-ylideneurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2N6O/c3-1(9)4-2-5-7-8-6-2/h(H2,3,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWHZFMYKLJYHMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=O)N)N=NN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20328672 | |

| Record name | tetrazol-5-ylideneurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6973-21-3 | |

| Record name | tetrazol-5-ylideneurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5H-Thiopyrano[3,4-b]furan-4(7H)-one](/img/structure/B1659882.png)

![Benzyl 3-oxo-2,4-diazabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1659892.png)

![3-[2-(4-benzylpiperazin-1-yl)ethylcarbamoyl]pyrazine-2-carboxylic Acid](/img/structure/B1659895.png)

![1,3-Diphenyl-2-[(E)-phenyldiazenyl]propane-1,3-dione](/img/structure/B1659900.png)

![2-[Chloro(phenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1659903.png)

![N'-{[3-(Furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-propoxybenzohydrazide](/img/structure/B1659905.png)